molecular formula C23H22N2O5 B7743400 Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B7743400
M. Wt: 406.4 g/mol
InChI Key: FJSYTGSPPKHUGB-UHFFFAOYSA-N
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Description

Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of α,β-unsaturated aldehydes with substituted anilines under catalytic conditions. For example, the Skraup and Doebner–Miller reactions are often employed for the construction of the quinoline core . These reactions are facilitated by the use of heteropolyacids, such as phosphotungstic acid, as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Primaquine: Another antimalarial agent with a similar structure.

    Ciprofloxacin: An antibiotic that contains a quinoline moiety.

Uniqueness

Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylate groups and acetylphenyl substitution make it a versatile compound for various applications .

Properties

IUPAC Name

diethyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-29-22(27)16-9-10-20-18(12-16)21(19(13-24-20)23(28)30-5-2)25-17-8-6-7-15(11-17)14(3)26/h6-13H,4-5H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYTGSPPKHUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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